ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate
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Overview
Description
Ethyl (8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetate is an organic compound known for its diverse applications in scientific research and industry This compound, part of the chromen derivative family, features a unique structure combining a chromen ring with a phenylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetate typically involves multiple steps:
Formation of the Chromen Core: : The base structure is synthesized using a condensation reaction between o-hydroxyacetophenone and benzaldehyde in the presence of an acid catalyst.
Esterification: : The final step involves the esterification of the functionalized chromen derivative with ethyl bromoacetate, using a strong base like potassium carbonate.
Industrial Production Methods
Industrially, the production of ethyl (8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetate can scale up using continuous flow reactors. These systems optimize reaction conditions, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions with agents like potassium permanganate, producing carboxylic acids.
Reduction: : It can be reduced using hydrogenation reactions, yielding alcohol derivatives.
Substitution: : The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an aqueous medium.
Reduction: : Hydrogen gas over a palladium catalyst.
Substitution: : Hydrochloric acid in ethanol for ester hydrolysis.
Major Products
Oxidation: : Carboxylic acid derivatives.
Reduction: : Alcohol derivatives.
Substitution: : Carboxylic acids and ethanol.
Scientific Research Applications
Ethyl (8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetate finds extensive applications:
Chemistry: : Used as a precursor for synthesizing complex organic molecules.
Biology: : Investigated for its potential as an anti-cancer agent due to its ability to interfere with cellular signaling pathways.
Medicine: : Explored for its potential use in drug delivery systems, owing to its lipophilicity and ability to cross cell membranes.
Industry: : Utilized in the production of dyes and pigments.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets such as enzymes and receptors. For instance, in anti-cancer applications, it may inhibit specific enzymes involved in cell proliferation. Its chromen core allows it to engage in π-π stacking interactions with aromatic amino acids in proteins, modulating their function.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate
8-Methyl-2-oxo-2H-chromen-7-yl acetate
Uniqueness
The unique combination of the chromen ring and phenylacetate moiety in ethyl (8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetate provides enhanced reactivity and specific targeting abilities compared to its analogs. While similar compounds may share a chromen core, the specific substituents and ester linkage in this compound offer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O5/c1-3-29-26(28)25(19-12-8-5-9-13-19)30-22-15-14-20-21(18-10-6-4-7-11-18)16-23(27)31-24(20)17(22)2/h4-16,25H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOQDERHDUSFQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC2=C(C3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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